molecular formula C14H22N2O3S B5007602 N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide

N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide

Katalognummer B5007602
Molekulargewicht: 298.40 g/mol
InChI-Schlüssel: PDPINDPZYWXTGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide, also known as E7820, is a small molecule inhibitor of angiogenesis, which is the formation of new blood vessels. Angiogenesis plays a crucial role in the growth and spread of cancer, making E7820 a promising drug candidate for cancer treatment.

Wirkmechanismus

N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide inhibits angiogenesis by targeting the vascular endothelial growth factor receptor (VEGFR) pathway. Specifically, this compound binds to the extracellular domain of VEGFR-2 and prevents the binding of VEGF, a key growth factor for angiogenesis. This leads to the inhibition of downstream signaling pathways that promote angiogenesis, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects
In addition to its anti-angiogenic effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis. This compound has also been shown to inhibit the proliferation and migration of cancer cells in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide as a research tool is its specificity for the VEGFR pathway. This allows researchers to study the effects of VEGF inhibition on angiogenesis and tumor growth without the confounding effects of off-target effects. However, one limitation of this compound is its relatively low potency compared to other VEGFR inhibitors, such as sunitinib and sorafenib. This may limit its usefulness in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide. One direction is to further investigate its potential as a cancer therapy in clinical trials. Another direction is to study its effects on other biological processes beyond angiogenesis, such as inflammation and immune function. Additionally, further research is needed to optimize the synthesis and formulation of this compound for maximum efficacy and safety. Finally, the development of more potent and selective VEGFR inhibitors based on the structure of this compound may lead to new and improved cancer therapies.

Synthesemethoden

The synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide involves several steps, including the reaction of 3,3-dimethylbutanoyl chloride with 4-aminobenzenesulfonamide to form N-{4-[(aminosulfonyl)phenyl]}-3,3-dimethylbutanamide. This intermediate compound is then reacted with ethylamine to produce this compound. The overall yield of the synthesis is around 35%, and the purity of the final product is typically greater than 95%.

Wissenschaftliche Forschungsanwendungen

N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and pancreatic cancer. In these models, this compound has been shown to inhibit tumor growth and metastasis by blocking angiogenesis. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatment regimens.

Eigenschaften

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-5-15-20(18,19)12-8-6-11(7-9-12)16-13(17)10-14(2,3)4/h6-9,15H,5,10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPINDPZYWXTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.